molecular formula C8H5F3N2O4 B14841310 [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid

[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid

Cat. No.: B14841310
M. Wt: 250.13 g/mol
InChI Key: KXQRYRMBSXHJFW-UHFFFAOYSA-N
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Description

[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-(trifluoromethyl)pyridine, followed by the reaction with acetic acid derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The trifluoromethyl group can participate in various reduction reactions.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products:

    Reduction of the nitro group: Amino derivatives.

    Substitution reactions: Various substituted pyridine derivatives.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Acts as a precursor for the synthesis of various heterocyclic compounds.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

Mechanism of Action

The mechanism of action of [6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    [5-(Trifluoromethyl)pyridin-2-yl]thioacetic acid: Similar structure but with a thioacetic acid moiety.

    [6-Trifluoromethyl-pyridin-2-yl]-acetic acid: Lacks the nitro group.

Uniqueness:

Properties

Molecular Formula

C8H5F3N2O4

Molecular Weight

250.13 g/mol

IUPAC Name

2-[6-nitro-4-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H5F3N2O4/c9-8(10,11)4-1-5(3-7(14)15)12-6(2-4)13(16)17/h1-2H,3H2,(H,14,15)

InChI Key

KXQRYRMBSXHJFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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